molecular formula C16H16N4O2S B2913927 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172558-39-2

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2913927
CAS No.: 1172558-39-2
M. Wt: 328.39
InChI Key: WAZCXWWOXQBGMO-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The pyrazole moiety is linked via a carboxamide bridge, with a methyl group at position 1 (Figure 1).

Synthesis likely involves coupling a thiazole-2-amine derivative (e.g., 4-(4-methoxyphenyl)-5-methylthiazol-2-amine) with a pyrazole carboxylic acid using coupling agents such as TBTU () or EDCI/HOBt ().

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-14(11-4-6-12(22-3)7-5-11)18-16(23-10)19-15(21)13-8-9-17-20(13)2/h4-9H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZCXWWOXQBGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=NN2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H20N6O2SC_{22}H_{20}N_{6}O_{2}S, indicating a complex structure that integrates thiazole and pyrazole moieties, which are known for their pharmacological significance.

Research indicates that the compound exhibits multiple mechanisms of action, including:

  • Antitumor Activity : The presence of the thiazole ring is critical for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with specific substitutions can enhance potency by interacting with cellular targets like Bcl-2 proteins, which are involved in apoptosis regulation .
  • Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity, suggesting potential in treating epilepsy. The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl group can significantly influence efficacy .

Biological Activity Data

Biological ActivityObserved EffectsReference
AntitumorIC50 values ranging from 1.61 to 1.98 µg/mL
AnticonvulsantEffective in eliminating tonic extensor phase
Pin1 InhibitionIC50 values around 5.38 µM

Antitumor Efficacy

In a study examining the compound's antitumor effects, various derivatives were tested against human cancer cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting lower IC50 values than established chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in cancer therapy.

Anticonvulsant Activity

A separate investigation focused on the anticonvulsant properties of thiazole derivatives, including this compound. The study utilized animal models to assess efficacy in preventing seizures induced by pentylenetetrazol (PTZ). The results showed that modifications to the thiazole structure could enhance protective effects against seizures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Pyrazole Carboxamides

Key comparisons include:

Table 1: Structural and Analytical Data of Thiazole-Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole/Pyrazole) Elemental Analysis (C/H/N) Reference
Target Compound* C₂₂H₂₁N₅O₂S 395.5 4-(4-MeOPh), 5-Me (Thiazole); 1-Me (Pyrazole) Not reported
3-(2-(4-ClPh)-4-Me-thiazol-5-yl)-1-Ph-pyrazole-4-carboxamide (11a-d) C₂₀H₁₄ClN₃O₂S 396.3 4-ClPh, 4-Me (Thiazole); 1-Ph (Pyrazole) C: 60.71; H: 3.54; N: 10.65 (Found) [1]
N-(4-(4-MeOPh)thiazol-2-yl)benzenesulfonamide (12-19) C₁₆H₁₅N₃O₃S₂ 361.4 4-MeOPh (Thiazole); SO₂Ph (Sulfonamide) Not reported [10]

Key Observations :

  • Electronic Effects : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in ’s analogs, which may alter electronic density and binding interactions .
  • Steric Influence : The methyl group at thiazole position 5 in the target compound may reduce steric hindrance compared to bulkier substituents like phenyl in 11a-d.

Pyrazole Carboxamide Derivatives with Varied Heterocycles

Pyrazole carboxamides linked to other heterocycles highlight scaffold versatility:

Table 2: Pyrazole Carboxamides with Diverse Cores
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Data Reference
5-(4-MeOPh)-N-[1-(thiophen-2-ylmethyl)pyrazol-5-yl]-oxazole-3-carboxamide C₁₉H₁₆N₄O₃S 380.4 Oxazole Smiles: COc1ccc(-c2cc(C(=O)Nc3ccnn3Cc3cccs3)no2)cc1 [13]
3-(4-MeOPh)-1-Me-N-(2-pyridylmethyl)pyrazole-5-carboxamide C₁₈H₁₈N₄O₂ 322.4 Pyrazole Purity/application not reported [14]

Key Observations :

  • Bioactivity Implications : The pyridylmethyl group in ’s compound may enhance metal coordination or π-π stacking, absent in the target compound’s thiazole system .

Substituent-Driven Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

Table 3: Substituent Effects on Analytical Data
Compound (Reference) Substituents Melting Point (°C) Elemental Analysis (C/H/N)
5-Cl-N-(4-cyano-1-Ph-pyrazol-5-yl)-1-Ph-pyrazole-4-carboxamide (3a) 5-Cl, 4-CN (Pyrazole) 133–135 C: 62.82; H: 3.84; N: 21.04 (Found)
5-Cl-1-(4-ClPh)-N-(4-cyano-1-Ph-pyrazol-5-yl)-pyrazole-4-carboxamide (3b) 5-Cl, 4-ClPh (Pyrazole) 171–172 C: 57.72; H: 3.31; N: 19.11 (Found)

Key Observations :

  • Cyano Groups: The cyano group in 3a increases nitrogen content, which may enhance intermolecular interactions (e.g., dipole-dipole) .

Q & A

Advanced Question

  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate inter-lab variability .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess reproducibility .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., thiazole derivatives) to identify activity trends .

How can isomer formation during synthesis be controlled or characterized?

Advanced Question

  • Chiral Chromatography : Separate enantiomers using cellulose-based columns .
  • Dynamic NMR : Detect rotational barriers in amide bonds to identify atropisomers .
  • Computational Modeling : Predict stable conformers via DFT calculations (e.g., Gaussian 09) .

What in vitro models are suitable for evaluating its enzyme inhibition potential?

Basic Question

  • Kinetic Assays : Measure inhibition of target enzymes (e.g., COX-1/2) using fluorogenic substrates .
  • Selectivity Screening : Test against panels of related enzymes (e.g., kinases, phosphatases) to rule off-target effects .
  • Cellular Models : Use HEK293 cells transfected with recombinant enzymes for functional validation .

How can molecular docking be applied to predict binding modes with target proteins?

Advanced Question

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Binding Site Analysis : Align with co-crystallized ligands (e.g., from PDB entries) to refine pose predictions.
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of docked conformers .

What protocols ensure compound stability during long-term storage?

Basic Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (e.g., silica gel) in sealed containers.
  • Periodic Purity Checks : Monitor via HPLC every 6 months .

How can metabolic pathways of this compound be characterized in hepatic models?

Advanced Question

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
  • CYP Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Stable Isotope Labeling : Use ¹³C/²H analogs to track metabolic transformations .

What computational methods are used to predict ADMET properties?

Advanced Question

  • QSAR Models : Train algorithms on datasets of thiazole-pyrazole analogs to predict absorption and toxicity .
  • In Silico Tools : SwissADME or ADMETLab 2.0 for permeability (LogP), solubility (LogS), and hERG inhibition .
  • DMPK Profiling : Simulate pharmacokinetics using GastroPlus or Simcyp .

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